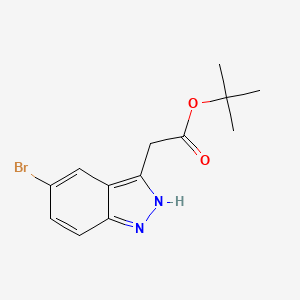

(5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester

Description

(5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester is a brominated indazole derivative featuring a tert-butyl ester group at the acetic acid moiety attached to the indazole core. The molecular formula of the parent acid is C₉H₇BrN₂O₂, with a bromine atom at position 5 and the acetic acid group at position 3 of the indazole ring. The tert-butyl ester modification enhances lipophilicity and stability compared to free carboxylic acids, making it a valuable intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

tert-butyl 2-(5-bromo-2H-indazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)7-11-9-6-8(14)4-5-10(9)15-16-11/h4-6H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYWBJRVPOHUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=C2C=C(C=CC2=NN1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester typically involves the bromination of indazole followed by esterification. One common method starts with the bromination of 1H-indazole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to obtain 5-bromo-1H-indazole. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical choices.

Major Products Formed

Substitution: Depending on the nucleophile, products can include various substituted indazole derivatives.

Oxidation: Oxidized products may include indazole-3-carboxylic acid derivatives.

Reduction: Reduced products can include indazole-3-methanol derivatives.

Hydrolysis: The major product is (5-Bromo-1H-indazol-3-yl)-acetic acid.

Scientific Research Applications

The unique structure of (5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester, characterized by the brominated indazole moiety and the tert-butyl ester group, enhances its lipophilicity and bioavailability. This compound has been investigated for its potential interactions with various biological targets:

- Protein Kinase Inhibition : The compound may serve as a scaffold for developing small molecule inhibitors targeting specific kinases involved in cell cycle regulation and cancer progression. Its bromine substitution at the 5-position of the indazole ring is crucial for modulating biological activity.

- Anticancer Properties : Preliminary studies indicate that derivatives of indazole compounds exhibit anticancer activity. The brominated structure may enhance this effect by influencing cellular uptake and target interaction.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, highlighting its versatility in organic synthesis:

- Esterification Reactions : The compound can be synthesized through the esterification of (5-Bromo-1H-indazole-3-acetic acid) with tert-butanol in the presence of a suitable catalyst. This method allows for the introduction of the tert-butyl group, which is essential for enhancing lipophilicity .

- Cross-Coupling Reactions : Utilizing Suzuki or other cross-coupling reactions can facilitate the incorporation of various substituents on the indazole ring, leading to a library of derivatives that can be screened for biological activity .

Case Studies and Research Findings

Research has documented various studies focused on the synthesis and application of indazole derivatives, including:

- Pharmacological Studies : Investigations into the pharmacological profiles of related compounds have shown promising results in terms of anticancer efficacy and selectivity towards specific molecular targets. These studies emphasize the importance of structural modifications in enhancing therapeutic properties .

- Synthetic Methodologies : Reports on synthetic methodologies highlight efficient routes to obtain this compound, demonstrating high yields and purity levels that are critical for further biological testing .

Mechanism of Action

The mechanism of action of (5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Notes:

- Core Structure: Indazole (two adjacent nitrogen atoms) vs. indole (one nitrogen). Indazole derivatives generally exhibit higher metabolic stability and binding affinity in kinase inhibitors compared to indoles .

- Substituent Position: Bromine at position 5 vs. 3 or 4. Position 5 bromination may influence electronic effects and steric interactions in downstream reactions.

- Ester Group: The tert-butyl ester in the target compound confers greater steric bulk and hydrolytic stability compared to methyl esters, which are more prone to cleavage under acidic/basic conditions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): The tert-butyl ester derivative (predicted LogP ~3.5) is significantly more lipophilic than its methyl ester analogs (LogP ~2.1–2.65) and free acid forms (LogP ~1.8–2.3). This enhances membrane permeability but may reduce aqueous solubility.

- Molecular Weight: The tert-butyl ester increases molecular weight (~335 vs.

- Stability: Tert-butyl esters are resistant to enzymatic hydrolysis, making them preferable for prodrug strategies compared to methyl esters .

Biological Activity

(5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom on the indazole ring, which contributes to its reactivity and biological properties. The tert-butyl ester group enhances its solubility and stability, making it an attractive candidate for further investigation in drug development.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : 5-Bromo-1H-indazole is reacted with acetic acid derivatives.

- Esterification : The reaction with tert-butyl alcohol under acidic conditions leads to the formation of the tert-butyl ester.

- Purification : The crude product is purified using techniques such as column chromatography.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For example:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 2.5 |

| H1975 (Lung Cancer) | 5.0 |

| K562 (Leukemia) | 6.0 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Mps1 kinase, which is crucial for mitotic checkpoint control .

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in cell signaling pathways, thereby modulating cellular responses related to growth and apoptosis .

Antimicrobial and Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial and anti-inflammatory activities:

- Antimicrobial Effects : Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially making it useful in treating infections.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Xenograft Model : In vivo studies using xenograft models demonstrated significant tumor regression when treated with this compound compared to controls .

- Synergistic Effects : Combining this compound with existing chemotherapy agents showed enhanced efficacy, indicating potential for combination therapies in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing (5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, tert-butyl ester formation often involves reacting the corresponding carboxylic acid (e.g., (5-Bromo-1H-indazol-3-yl)-acetic acid) with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) or using tert-butyl halides in the presence of a base (e.g., K₂CO₃). Evidence from analogous indole derivatives suggests that DMF or THF are suitable solvents for such reactions . Critical Parameters :

- Reaction temperature (typically 60–80°C for esterification).

- Purification via silica gel column chromatography (hexane/ethyl acetate gradients) to isolate the product .

Q. How can structural elucidation be performed to confirm the tert-butyl ester moiety?

- Methodological Answer :

- NMR Spectroscopy : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR) for the nine equivalent protons. In ¹³C NMR, the quaternary carbon (C-O) resonates at ~80–85 ppm .

- Mass Spectrometry : Look for a molecular ion peak matching the molecular weight (e.g., calculated for C₁₄H₁₇BrN₂O₂: 333.05 g/mol) and fragmentation patterns consistent with tert-butyl loss (e.g., [M – C₄H₉]⁺) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the ester’s spatial arrangement, as demonstrated for similar indazole derivatives .

Q. What purification strategies are effective for removing unreacted starting materials?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate polar impurities (e.g., unreacted acid) using aqueous NaHCO₃ and organic solvents (e.g., dichloromethane).

- Chromatography : Use flash column chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) to isolate the ester. TLC monitoring (Rf ~0.5 in 1:1 hexane/ethyl acetate) is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl esters of indole derivatives). For example, tert-butyl signals in (5-Bromo-1H-indol-3-yl)-acetic acid methyl ester analogs show consistent shifts .

- Isotopic Labeling : Use deuterated solvents to confirm peak assignments (e.g., DMSO-d₆ for ¹H NMR).

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons, particularly for distinguishing overlapping signals in the aromatic region .

Q. What reaction mechanisms explain the stability of the tert-butyl ester under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The tert-butyl ester is resistant to acid hydrolysis due to steric hindrance from the bulky tert-butyl group, which slows nucleophilic attack. However, prolonged exposure to strong acids (e.g., HCl in dioxane) may cleave the ester.

- Basic Conditions : Hydrolysis occurs via nucleophilic substitution (SN2) at the ester carbonyl. Steric shielding from the tert-butyl group reduces reactivity compared to methyl or ethyl esters .

Q. How can this compound be used as a precursor in drug discovery?

- Methodological Answer :

- Functionalization : The bromine atom at position 5 allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

- Prodrug Design : The tert-butyl ester can act as a protecting group for carboxylic acids, enhancing bioavailability. Enzymatic hydrolysis in vivo releases the active acid form .

- Biological Assays : Use in cytotoxicity or enzyme inhibition assays (e.g., kinase inhibitors) by conjugating the indazole core to pharmacophores .

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodological Answer :

- Optimized Stoichiometry : Use excess tert-butyl bromide (1.5–2 equiv) to drive esterification to completion.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate tert-butyl ester formation via nucleophilic catalysis.

- Process Chemistry : Switch to flow chemistry for better heat and mass transfer, reducing side reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC (≥95%) to rule out impurities as confounding factors.

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, anti-proliferative activity in S. siphonella extracts varies with solvent polarity .

- Meta-Analysis : Compare data with structurally related compounds (e.g., 5-Bromo-1H-indole-3-acetic acid derivatives) to identify trends in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.